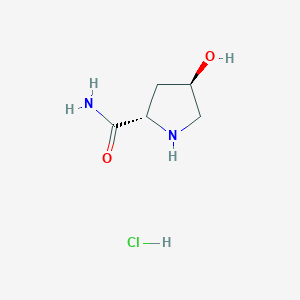
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
Overview
Description
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Medicinal Chemistry Applications : N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, are used in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. They are converted to various intermediates like 4-fluoropyrrolidine-2-carboxamides, highlighting their versatility in drug development (Singh & Umemoto, 2011).
Pharmacological Research
- Serotonin Receptor Affinity : Optical isomers of a compound derived from (2S,4R)-4-hydroxypyrrolidine showed affinity for serotonin (5-HT4) receptors, suggesting its potential in neurological and gastrointestinal treatments (Yanagi et al., 1999).
Biochemistry and Molecular Biology
- GABA Transport Protein Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, related to (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, were evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3, which are crucial in neurological function (Zhao et al., 2005).
Chemical Synthesis Techniques
- Catalytic Activity in Asymmetric Reactions : The 4-hydroxypyrrolidine-2-carboxanilide podand salt, related to (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, demonstrated catalytic activity in asymmetric Biginelli reactions. Its structure was analyzed for prevalent conformational states, contributing to the understanding of its catalytic behavior (Borodina et al., 2021).
Biotechnological Applications
- Biotransformation and Organic Synthesis : The biocatalytic desymmetrization and kinetic resolution of pyrrolidine-2,5-dicarboxamides, related to (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, showed promising results in organic synthesis. This process facilitated the preparation of aza-nucleoside analogs and drug-like compounds, demonstrating the application of biotechnology in chemical synthesis (Chen et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPVUAPEGFLSK-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)




![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)






